(R)-(+)-Sch 23390-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-Sch 23390-d3 Hydrochloride is a deuterated form of ®-(+)-Sch 23390 Hydrochloride, a selective dopamine D1 receptor antagonist. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Sch 23390-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the molecular structure of ®-(+)-Sch 23390 Hydrochloride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Sch 23390-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-Sch 23390-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-(+)-Sch 23390-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of deuterated compounds.
Biology: To investigate the role of dopamine receptors in various biological processes.
Medicine: To explore potential therapeutic applications in neurological and psychiatric disorders.
Industry: As a reference standard in the development and quality control of pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by selectively binding to dopamine D1 receptors, thereby blocking the action of dopamine. This interaction affects various molecular targets and pathways involved in neurotransmission, leading to changes in physiological and behavioral responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-Sch 23390 Hydrochloride: The non-deuterated form of the compound.
SCH 39166: Another dopamine D1 receptor antagonist with a different chemical structure.
SKF 81297: A selective dopamine D1 receptor agonist.
Uniqueness
®-(+)-Sch 23390-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the kinetic isotope effects and metabolic stability of the compound. This makes it a valuable tool in research studies that require precise control over isotopic composition.
Eigenschaften
CAS-Nummer |
1329837-05-9 |
---|---|
Molekularformel |
C17H19Cl2NO |
Molekulargewicht |
327.263 |
IUPAC-Name |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
InChI-Schlüssel |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Synonyme |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.